N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)cyclohex-3-ene-1-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a heterocyclic compound (a compound that contains atoms of at least two different elements), and a cyclohexene, which is a cyclic compound with a carbon ring .
Molecular Structure Analysis
The compound contains a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring. It also contains a cyclohexene ring, which is a six-membered ring with one double bond .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzofuran and cyclohexene moieties. The double bond in the cyclohexene could undergo addition reactions, and the benzofuran could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Chemical Transformations
- The synthesis of tetrahydrobenzofuran derivatives involves unique chemical reactions, such as treatment with alkaline hydrogen peroxide leading to unexpected transformations, further processed by dimethyldioxirane oxidation. These compounds have been characterized by NMR spectroscopy, showcasing the chemical versatility of benzofuran derivatives (Levai et al., 2002).
- Enaminones, compounds related to the chemical class of interest, show promise as anticonvulsants. Their structure-activity relationship, explored through X-ray crystallography, supports hypotheses about their mechanism of action based on Linus Pauling's clathrate hypothesis (Jackson et al., 2012).
Characterization and Analysis
- Advanced analytical techniques such as 19F-NMR spectroscopy have been employed to study the metabolism and disposition of potent inhibitors related to this compound class, highlighting the role of metabolic processes in the pharmacokinetics of such compounds (Monteagudo et al., 2007).
- The keto-enol tautomerism of isobenzofuran-1(3H)-one derivatives has been studied using NMR, IR, and MS, offering insights into the stability and reactivity of such compounds. This research provides a deeper understanding of the chemical properties that could influence the biological activities of these molecules (Pires et al., 2016).
Potential Biochemical Applications
- The synthesis and characterization of derivatives with potential antimicrobial and anticonvulsant activities suggest broader biochemical applications. These studies explore the chemical foundations necessary to develop new therapeutic agents (Aytemir et al., 2003), (Nosova et al., 2020).
Properties
IUPAC Name |
N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(12-5-2-1-3-6-12)17-11-16(19)9-4-7-14-13(16)8-10-20-14/h1-2,8,10,12,19H,3-7,9,11H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKPQWQNWLXSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(C1)(CNC(=O)C3CCC=CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.